molecular formula C17H20N8 B2949556 2,4-Dimethyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine CAS No. 2415563-83-4

2,4-Dimethyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine

Cat. No. B2949556
CAS RN: 2415563-83-4
M. Wt: 336.403
InChI Key: WUMMKOJUQFDYHD-UHFFFAOYSA-N
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Description

The compound “2,4-Dimethyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine” is a complex organic molecule that contains several functional groups, including pyrimidine and pyrazole rings, and a piperazine moiety . These types of compounds are often used in medicinal chemistry due to their wide range of pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of pyrimidine and pyrazole rings, and a piperazine moiety. Pyrimidine is a six-membered ring with two nitrogen atoms, while pyrazole is a five-membered ring with two adjacent nitrogen atoms . Piperazine is a six-membered ring containing two nitrogen atoms.


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyrimidine and pyrazole rings, and the piperazine moiety. These functional groups can participate in a variety of chemical reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic activities .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities and the development of novel drugs based on its structure .

properties

IUPAC Name

2,4-dimethyl-6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8/c1-13-10-17(22-14(2)21-13)24-8-6-23(7-9-24)15-11-16(19-12-18-15)25-5-3-4-20-25/h3-5,10-12H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMMKOJUQFDYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

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